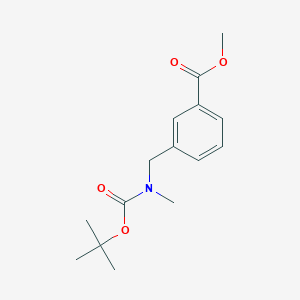

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-7-6-8-12(9-11)13(17)19-5/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFXODHIBKZVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732687 | |

| Record name | Methyl 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-35-8 | |

| Record name | Methyl 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, also known as Methyl 3-[(Boc-amino)methyl]benzoate, is a compound with the molecular formula and a molecular weight of 265.3 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of drug development and synthesis.

- CAS Number : 180863-55-2

- Molecular Structure : The structure consists of a benzoate moiety with a tert-butoxycarbonyl (Boc) protected amino group. This configuration is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a pharmaceutical agent. Key areas of biological activity include:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation. For instance, derivatives of benzoic acid have shown promise in targeting cancer cell metabolism.

- Enzyme Inhibition : The compound's structure allows it to act as a reversible or irreversible inhibitor of certain enzymes, which is crucial in drug design for conditions such as viral infections and cancer.

- Pharmacokinetics : Understanding the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is essential for evaluating the compound's therapeutic potential.

Case Studies

- Inhibition Studies : Research has indicated that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. The inhibition efficacy varies based on the structural modifications made to the benzoate core.

- Cell Viability Assays : In vitro studies using human cancer cell lines have shown that methyl benzoates can reduce cell viability significantly at micromolar concentrations, indicating potential cytotoxic effects against tumor cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.3 g/mol |

| CAS Number | 180863-55-2 |

| Solubility | Soluble in organic solvents |

| Purity | ≥97% |

The proposed mechanism of action for this compound involves:

- Binding Affinity : The Boc group enhances the lipophilicity of the compound, facilitating better membrane permeability and enzyme binding.

- Metabolic Stability : The protective Boc group may confer stability against metabolic degradation, allowing for prolonged activity in biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

- Positional Isomerism: Compounds like Methyl 4-((tert-butoxycarbonyl)amino)benzoate highlight the impact of substituent position (meta vs. para) on reactivity and steric hindrance. Para-substituted analogs may exhibit lower solubility due to symmetry.

- Ester Group Variation: Ethyl esters (e.g., Ethyl 3-((tert-butoxycarbonyl)amino)benzoate) increase lipophilicity compared to methyl esters, affecting membrane permeability in drug candidates .

Pharmaceutical Intermediates

- NNMT Inhibitors: The Boc-protected methylamino group is critical in analogs like tert-Butyl 3-((...tetrahydrofuro...)benzoate, used in nicotinamide N-methyltransferase (NNMT) inhibitors for cancer therapy .

- Radiohalogenation Agents: Derivatives such as N-Succinimidyl 3-((1,2-bis(tert-butoxycarbonyl)guanidino)methyl)-5-iodobenzoate (CAS 7) are utilized in radiopharmaceuticals for targeted imaging .

Spectroscopic Differentiation

- ¹H NMR Signatures: The methyl ester group in Methyl 3-((tert-butoxycarbonyl)amino)benzoate (3u) appears at δ 3.89 ppm, while the Boc tert-butyl group resonates at δ 1.52 ppm . These peaks shift slightly in ethyl esters or para-substituted analogs.

- HRMS Data: The target compound’s [M+Na]+ ion at m/z 350.1 differs from Methyl 4-((tert-butoxycarbonyl)amino)benzoate ([M+Na]+ = 274.1055) , aiding identification.

Stability and Reactivity

- Boc Deprotection: The Boc group in this compound is cleaved under acidic conditions (e.g., HCl/dioxane), a trait shared with analogs .

- Solubility : The methyl ester (logP ~2.5) offers better aqueous solubility than ethyl analogs (logP ~3.0), crucial for in vivo applications .

Q & A

Q. What are the typical synthetic routes for Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, and what reagents are critical for its preparation?

The synthesis often involves sequential functionalization of the benzoate core. Key steps include:

- Aminomethylation : Introducing the (methyl)amino group via reductive amination or nucleophilic substitution, using tert-butoxycarbonyl (Boc) as a protecting group to prevent undesired side reactions .

- Esterification : Formation of the methyl ester via acid-catalyzed esterification (e.g., using methanol and H₂SO₄) or coupling reagents like DCC/DMAP . Critical reagents include Boc-protecting agents (di-tert-butyl dicarbonate), nitrating agents for substitution, and trifluoroacetic acid (TFA) for Boc deprotection .

Q. How is the purity and structure of this compound validated in synthetic workflows?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of Boc-protected amine (δ ~1.4 ppm for tert-butyl protons), methyl ester (δ ~3.8 ppm), and aromatic protons (δ ~7.2–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 322.18 for C₁₅H₂₁NO₅) .

- Chromatography : HPLC or TLC monitors reaction progress, with Rf values compared to standards .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the tert-butoxycarbonyl group in this compound during multi-step synthesis?

The Boc group’s bulky tert-butyl moiety sterically shields the amine, reducing nucleophilic side reactions (e.g., unintended alkylation). Electronically, the carbonyl stabilizes the intermediate during deprotection. However, under acidic conditions (e.g., TFA in DCM), the Boc group is cleaved selectively, leaving the methyl ester intact . Challenges arise in polar aprotic solvents (e.g., DMF), where competing hydrolysis of the ester may occur if pH is not tightly controlled .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis or Boc deprotection) during functionalization of the benzoate core?

- Temperature Control : Lower temperatures (0–5°C) slow ester hydrolysis during Boc deprotection .

- Solvent Selection : Use non-polar solvents (e.g., DCM) for Boc removal to minimize ester reactivity. For hydrolysis-sensitive steps, switch to tert-butyl esters temporarily .

- Sequential Protection : Employ orthogonal protecting groups (e.g., Fmoc for amines) if additional functionalization is required .

Q. How do structural modifications (e.g., replacing the methyl ester with ethyl or carboxylic acid groups) impact the compound’s stability and biological activity?

- Methyl vs. Ethyl Ester : Ethyl esters (e.g., Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate) exhibit slower hydrolysis rates due to increased steric hindrance, enhancing stability in physiological conditions .

- Carboxylic Acid Derivatives : Removing the ester (e.g., 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid) increases polarity, improving water solubility but reducing cell membrane permeability . Comparative studies using LC-MS and cellular uptake assays are recommended to quantify these effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Boc-deprotection steps across studies?

Variations often stem from:

- Acid Concentration : Higher TFA concentrations (>20% v/v) accelerate deprotection but may degrade acid-sensitive functional groups .

- Reaction Time : Prolonged exposure to acid increases byproduct formation (e.g., tert-butyl cations). Methodological consistency (e.g., standardized TFA/DCM ratios) and real-time monitoring via TLC/NMR are critical for reproducibility .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate Boc-protected intermediates .

- Recrystallization : Polar solvents (e.g., methanol/water mixtures) yield high-purity crystals .

- HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., ethyl vs. methyl esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.